5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride
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Overview
Description
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It’s suggested that similar compounds may act on the active site of the cyp51 receptor, a key protein in the life cycle ofT. cruzi . The compound forms hydrogen interactions with the receptor, establishing a stable complex .
Biochemical Pathways
It’s suggested that the compound may influence the life cycle ofT. cruzi by interacting with key proteins such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Pharmacokinetics
Similar compounds have shown an alignment between permeability and hepatic clearance, despite presenting low metabolic stability . These compounds can form reactive metabolites from N-conjugation and C=C epoxidation, suggesting a controlled oral dose .
Result of Action
The compound’s action results in the formation of a stable complex with the CYP51 receptor, potentially disrupting the life cycle of T. cruzi . The in vitro tests of similar compounds have shown effectiveness against Trypomastigotes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2,4-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the oxime intermediate This intermediate is then cyclized to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxazole ring structure but differ in their substitution patterns and biological activities.
Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen in the oxazole ring and exhibit different pharmacological properties.
Uniqueness
5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8;/h1-4H,(H2,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRGIPHMVMZIKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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